7-Methyl-1H-pyrrolo[3,2-B]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXZIJABHDJYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-42-4 | |
| Record name | 7-Methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 7 Methyl 1h Pyrrolo 3,2 B Pyridine and Derivatives
Classical Synthetic Routes to the Pyrrolo[3,2-b]pyridine System
Traditional methods for the synthesis of the pyrrolo[3,2-b]pyridine core have historically relied on well-established organic reactions, primarily focusing on cyclization and condensation strategies.
Cyclization Reactions
Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including the pyrrolo[3,2-b]pyridine system. These methods typically involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) core. One of the most common methods for forming the pyrrolo[2,3-c]pyridine framework is the Bartoli reaction, which involves the reaction of 2-halogeno-3-nitropyridines with vinyl magnesium bromide. nbuv.gov.ua This method is valued for its versatility and the high yields of the target compounds. nbuv.gov.ua
Another classical approach is the Fischer indole (B1671886) synthesis, which can be adapted for azaindoles. For instance, the Fischer azaindolization of pyrid-3-ylhydrazine can be employed, where the pyridinium (B92312) nitrogen may facilitate the formation of the new C-C bond. tugraz.at This method is particularly effective when the starting pyridylhydrazine contains electron-donating groups. tugraz.at Reductive cyclization is another key strategy. For example, enamines derived from 4-methyl-3-nitropyridines can undergo reductive cyclization to yield pyrrolo[2,3-c]pyridines in high yields. nbuv.gov.ua
Condensation Reactions
Condensation reactions provide a powerful means to construct the pyrrolo[3,2-b]pyridine skeleton by combining smaller, simpler molecules. These reactions often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a sequential or concerted manner. For example, the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives is a fundamental approach to building the pyridine ring, which can then be further modified to form the fused pyrrolo system. baranlab.org
The Hantzsch pyridine synthesis, a well-known multicomponent reaction, involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. youtube.comacsgcipr.org Modifications of this method can be used to introduce the necessary functionalities for subsequent pyrrole ring formation. Similarly, the Bohlmann-Rahtz pyridine synthesis constructs the pyridine ring through the condensation of an enamine with an α,β-unsaturated ketone, which can be a key step in a multi-step synthesis of pyrrolopyridines. acsgcipr.org
Modern Approaches for the Synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine
Contemporary synthetic chemistry has introduced more efficient and versatile methods for the construction of complex heterocyclic systems. These modern approaches often offer advantages in terms of yield, selectivity, and reaction conditions.
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and the preparation of pyrrolo[3,2-b]pyridines is no exception. nih.gov These methods often involve the use of palladium, copper, or other transition metals to facilitate the formation of key C-C and C-N bonds.
A notable example is the Suzuki-Miyaura cross-coupling reaction. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully employed. nih.gov This is often followed by a Buchwald-Hartwig amination to introduce an amino group at the C-4 position. nih.gov Similarly, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines has been achieved via a Suzuki cross-coupling reaction between a bromo-substituted pyrrolo[3,2-c]pyridine and an arylboronic acid, catalyzed by a palladium complex. nih.gov
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has also been utilized. A tandem Sonogashira coupling/intramolecular cyclization reaction of a substituted iodopyridine with a terminal alkyne provides a route to the pyrrolo[2,3-c]pyridine scaffold. nbuv.gov.ua
| Catalyst/Reagent | Reactants | Product | Reference |
| Pd(PPh₃)₄, K₂CO₃ | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, substituted phenylboronic acid | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | nih.gov |
| Pd₂(dba)₃ | 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid | 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Cu(OAc)₂, Pyridine, K₂CO₃ | 6-bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboric acid | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | nih.gov |
One-Pot Protocols for Pyrrolo[3,2-b]pyridine Formation
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and time savings. researchgate.net Several one-pot procedures have been developed for the synthesis of the pyrrolo[3,2-b]pyridine core and its isomers.
For instance, a one-pot synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones has been developed based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with primary amines. beilstein-journals.orgnih.govsemanticscholar.org This method involves a recyclization of the starting pyranone in the presence of an amine to form the desired pyrrolopyridinone scaffold. beilstein-journals.orgnih.gov Another example is a zirconocene-mediated four-component coupling of a Si-tethered diyne, two nitriles, and an azide (B81097) to produce pyrrolo[3,2-d]pyridazine derivatives. acs.org
Multicomponent reactions (MCRs) are a particularly powerful type of one-pot synthesis. A one-pot cascade sequence involving an Ugi three-component reaction followed by an aza-Diels-Alder cycloaddition and subsequent transformations has been utilized to construct the pyrrolo[3,4-b]pyridin-5-one core. nih.gov
| Reaction Type | Key Reactants | Product | Reference |
| Recyclization | N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide, primary amines | Substituted pyrrolo[3,4-b]pyridin-5-ones | beilstein-journals.orgnih.govsemanticscholar.org |
| Four-component coupling | Si-tethered diyne, nitriles, azide | Pyrrolo[3,2-d]pyridazine derivatives | acs.org |
| Ugi-3CR/aza-Diels-Alder cascade | 5-aminooxazoles, maleic anhydride (B1165640) | Pyrrolo[3,4-b]pyridin-5-ones | nih.gov |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.neteurekaselect.com This technology has been successfully applied to the synthesis of various pyrrolopyridine isomers.
For example, the synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] has been achieved through a microwave-assisted three-component reaction of isatins, pyrazol-5-amines, and ketonitriles. nih.gov Microwave irradiation has also been used to facilitate the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines from a bromo-substituted precursor and an arylboronic acid. nih.gov In some cases, the introduction of microwave heating has been shown to dramatically improve yields and reduce reaction times. beilstein-journals.org
| Reaction | Reactants | Conditions | Benefit | Reference |
| Three-component reaction | Isatins, pyrazol-5-amines, ketonitriles | Microwave irradiation, 80 °C | Efficient synthesis of spiro compounds | nih.gov |
| Suzuki cross-coupling | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, arylboronic acid | Microwave reactor, 125 °C, 26 min | Rapid synthesis of target compounds | nih.gov |
| N-alkylation | Aldehydes, malononitrile, N-alkyl-2-cyanoacetamides | Microwave irradiation, K₂CO₃, EtOH | Improved yield (65-77% to 81-94%), reduced time (180 min to 15 min) | beilstein-journals.org |
Regioselective Functionalization of the this compound Core
The reactivity of the 1H-pyrrolo[3,2-b]pyridine system is characterized by the distinct electronic nature of its two fused rings. The pyrrole ring is electron-rich and thus susceptible to electrophilic substitution, while the pyridine ring is electron-deficient, making it prone to nucleophilic attack or C-H activation. The presence of the 7-methyl group can further influence regioselectivity through electronic and steric effects.
Substitution Reactions at Pyrrole Moiety
The electron-rich pyrrole portion of the azaindole scaffold is the primary site for electrophilic substitution reactions such as acylation and halogenation. wikipedia.org
Acylation: The acylation of pyrrolo[1,2-a]pyrazines, a related class of compounds, has been shown to occur selectively at the α-position of the pyrrole ring when it is unoccupied. osi.lv This suggests that for this compound, electrophilic acylation would likely proceed at the C3 position. For instance, reactions with acylating agents like acetic anhydride or various acid chlorides are expected to yield 3-acyl derivatives. osi.lv The Vilsmeier-Haack reaction is another common method to introduce a formyl group, yielding pyrrole aldehydes. wikipedia.org
Halogenation: Halogenation provides a key handle for further functionalization, such as cross-coupling reactions. Commercially available building blocks like 3-Bromo-1H-pyrrolo[3,2-b]pyridine highlight the importance of this functionalization. sigmaaldrich.com The introduction of a bromine atom at the C3 position is a common strategy, creating a versatile intermediate for subsequent diversification.
| Reaction Type | Reagent/Conditions | Expected Product on this compound | Reference |
|---|---|---|---|
| Acylation | Acetic Anhydride or Acid Chlorides | 3-Acyl-7-methyl-1H-pyrrolo[3,2-b]pyridine | osi.lv |
| Formylation | Vilsmeier-Haack (POCl₃, DMF) | This compound-3-carbaldehyde | wikipedia.org |
| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine | sigmaaldrich.com |
Substitution Reactions at Pyridine Moiety
Functionalizing the electron-deficient pyridine ring is more challenging and often requires different strategies than those used for the pyrrole ring. Methods typically involve either pre-functionalization (e.g., halogenation) followed by cross-coupling or direct C-H activation. rsc.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are a powerful tool for creating C-C and C-N bonds on the pyridine ring. Starting from a halogenated precursor, such as a chloro- or bromo-substituted this compound, various groups can be introduced. For the related 1H-pyrrolo[3,2-c]pyridine system, Suzuki coupling reactions have been employed to synthesize a range of 6-aryl derivatives from a 6-bromo intermediate using substituted phenylboronic acids and a Pd(PPh₃)₄ catalyst. nih.gov A similar approach could be applied to a halogenated this compound at positions C4, C5, or C6.
Direct C-H Activation: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds to improve atom economy. rsc.org For pyridines, transition-metal catalysis, including rare-earth metals, can achieve selective C-H alkylation. beilstein-journals.org For instance, cationic rare-earth metal complexes have been used for the ortho-alkylation of pyridines with olefins. beilstein-journals.org Another strategy involves using a directing group to guide the metal catalyst to a specific C-H bond. While specific examples for this compound are not prevalent, these general principles for pyridine functionalization are applicable. chemrxiv.org
| Reaction Type | Starting Material | Reagents/Catalyst | Product Example (Illustrative) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid, K₂CO₃, Pd(PPh₃)₄ | 6-Phenyl-1H-pyrrolo[3,2-c]pyridine | nih.gov |
| C-H Alkylation | Pyridine | (C₅Me₅)Y(CH₂C₆H₄NMe₂-o)₂, B(C₆F₅)₃, Olefin | 2-Alkyl-pyridine | beilstein-journals.org |
Multi-Component Reactions for Diverse Derivatization
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate libraries of structurally diverse molecules.
While specific MCRs for the direct synthesis or functionalization of the this compound core are not extensively documented, the principles have been widely applied to construct related heterocyclic systems. For example, a novel three-component reaction has been developed to synthesize pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives from phenylglyoxal, β-ketoamide, and 5-aminopyrazole. acs.org Similarly, pyrrolo[3,4-b]pyridin-5-ones have been synthesized via MCRs, demonstrating the power of this approach for building fused pyridine systems. nih.gov Another catalyst-free, three-component reaction of aromatic aldehydes, 1H-indol-5-amine, and 1,3-dicarbonyl compounds yields pyrrolo[3,2-f]quinoline derivatives. acs.org
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the 1H-pyrrolo[3,2-b]pyridine scaffold is directed towards the electron-rich pyrrole ring. In line with the general reactivity of pyrroles, substitution is heavily favored at the C3 position. rsc.org This is because the intermediate carbocation formed by attack at C3 is more effectively stabilized by resonance than the intermediate formed by attack at C2. For the related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) system, reactions such as nitration, nitrosation, bromination, and iodination occur predominantly at the 3-position. rsc.org While specific examples for the 7-methyl derivative are not extensively documented in dedicated studies, the underlying principles of reactivity for the parent scaffold are directly applicable.
Nucleophilic Substitution and Rearrangement Reactions
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of the pyridine portion of the scaffold, especially at the C4 and C6 positions (corresponding to C2 and C4 of pyridine), provided a suitable leaving group is present. quimicaorganica.org This reactivity is enhanced by the electron-withdrawing nitrogen atom which stabilizes the negatively charged Meisenheimer complex intermediate.
Studies on the isomeric 1H-pyrrolo[2,3-b]pyridine system have shown that a chloro group at the 4-position can be displaced by amines in a thermal SNAr reaction. nih.gov It is well-established that pyridines bearing leaving groups at the 2- and 4-positions readily undergo nucleophilic substitution. quimicaorganica.org This suggests that this compound derivatives with leaving groups at positions C4 or C6 would be amenable to functionalization with various nucleophiles.
Oxidative and Reductive Transformations
The pyrrolo[3,2-b]pyridine scaffold can undergo both oxidative and reductive transformations. The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is common for pyridine and its derivatives and can be achieved using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. nih.govorganic-chemistry.org The resulting N-oxide can then be used to direct further functionalization of the pyridine ring. For instance, in the synthesis of pyrrolo[3,2-c]pyridine derivatives, an N-oxide intermediate is used to facilitate nitration of the pyridine ring. nih.gov
Reductive processes, typically involving catalytic hydrogenation, can be used to saturate the heterocyclic system. An approach to synthesizing 7-methyl-4-azaindole has been described, and subsequent exhaustive hydrogenation of this product leads diastereoselectively to a bicyclic conformationally restricted diamine derivative, indicating the full reduction of both rings. enamine.net In other systems, selective reduction of the pyridine ring while leaving the pyrrole ring intact is also a possibility, often achieved under specific catalytic conditions. The conversion of 7-azaindolines to 7-azaindoles through oxidation is also a known process, highlighting the reversibility between the reduced and aromatic forms. nsf.gov
Derivatization Strategies for Specific Functional Groups
The functionalization of the this compound scaffold is key to its utility. Various strategies have been developed to introduce or modify functional groups at specific positions, leveraging the inherent reactivity of the nucleus.
Carboxylic acid derivatives of the 1H-pyrrolo[3,2-b]pyridine core are important synthetic intermediates. Both 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid are known compounds, highlighting that carboxylation can be directed to either the pyrrole or pyridine ring. nih.govsigmaaldrich.com
Once installed, these carboxylic acid groups can be converted into a variety of other functionalities. Standard peptide coupling conditions are effective for forming amides. For the isomeric 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, reaction with amines in the presence of coupling agents like T3P (propylphosphonic anhydride) and a base such as DIPEA (N,N-Diisopropylethylamine) readily yields the corresponding carboxamides. nih.gov Such methods are broadly applicable and would be expected to work efficiently for carboxylic acid derivatives of this compound.
Table 1: Representative Carboxylic Acid Functionalization Reactions
| Scaffold | Reactant | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid | Various Amines | T3P, DIPEA, DMF, rt | 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | nih.gov |
Halogenation is a critical transformation for preparing intermediates for cross-coupling reactions. As with other electrophilic substitutions, halogenation of the 1H-pyrrolo[3,2-b]pyridine scaffold preferentially occurs at the C3 position of the pyrrole ring. The commercial availability of 3-Bromo-1H-pyrrolo[3,2-b]pyridine demonstrates the feasibility of this reaction. sigmaaldrich.comaladdin-e.com
Studies on the related 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) show that bromination and iodination readily yield the 3-halogenated products. rsc.org General methods for the 3-selective halogenation of pyridines have also been developed, which could potentially be adapted for the pyrrolopyridine system if substitution on the pyridine ring is desired. chemrxiv.org
Table 2: Representative Halogenation Reactions
| Scaffold | Reagents/Conditions | Product | Position of Halogenation | Reference |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Bromine | 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C3 | rsc.org |
| 1H-Pyrrolo[2,3-b]pyridine | Iodine | 3-Iodo-1H-pyrrolo[2,3-b]pyridine | C3 | rsc.org |
| 1H-Pyrrolo[3,2-b]pyridine | N-Bromosuccinimide (NBS) or Br₂ | 3-Bromo-1H-pyrrolo[3,2-b]pyridine | C3 | sigmaaldrich.com |
The introduction of alkyl and aryl groups is most commonly achieved through metal-catalyzed cross-coupling reactions on halogenated or otherwise activated precursors. The Suzuki-Miyaura cross-coupling is a widely employed method. For example, 6-aryl-1H-pyrrolo[3,2-c]pyridines have been synthesized from a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate by reaction with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄. nih.gov Similarly, a series of 1H-pyrrolo[3,2-b]pyridine derivatives featuring aryl groups at the 6-position have been developed, likely using similar cross-coupling strategies. nih.gov
Direct C-H arylation offers an alternative, more atom-economical route. Rhodium-catalyzed methods have been developed for the β-selective C-H arylation of pyrroles with aryl iodides. acs.org N-arylation of the pyrrole nitrogen is also a common transformation, often accomplished using copper-catalyzed conditions (Ullmann condensation) with a base such as K₃PO₄. acs.org
Table 3: Representative Arylation Reactions
| Scaffold | Coupling Partner | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O | 6-Aryl-1H-pyrrolo[3,2-c]pyridine | nih.gov |
| 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine (SEM-protected) | Phenylboronic acid | Pd₂(dba)₃, K₂CO₃, 1,4-Dioxane/H₂O | 2-Phenyl-4-chloro-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Pyrrole | Aryl iodide | CuI, Ligand, K₃PO₄, Toluene | N-Arylpyrrole | acs.org |
Physicochemical Properties
The physical and chemical properties of 7-Methyl-1H-pyrrolo[3,2-b]pyridine are crucial for its handling, storage, and application in chemical reactions.
| of this compound | |
| Property | Value |
| Molecular Formula | C₈H₈N₂ uni.lu |
| Molecular Weight | 132.16 g/mol chemicalbook.com |
| Monoisotopic Mass | 132.06874 Da uni.lu |
| Predicted XlogP | 1.4 uni.lu |
| CAS Number | 357263-42-4 chemnet.com |
Data sourced from public chemical databases.
Medicinal Chemistry and Drug Discovery Applications of 7 Methyl 1h Pyrrolo 3,2 B Pyridine Derivatives
The 7-Methyl-1H-pyrrolo[3,2-b]pyridine Scaffold as a Bioactive Template
The this compound core is a fused heterocyclic system that combines the structural features of both pyrrole (B145914) and pyridine (B92270) rings. This unique arrangement imparts a distinct three-dimensional geometry and electronic distribution, making it an attractive template for designing molecules that can interact with a variety of biological targets. The pyrrolo[3,2-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry due to its recurrence in compounds exhibiting a wide range of biological activities. mdpi.comsci-hub.se
The inherent properties of this scaffold, such as its ability to participate in hydrogen bonding and π-stacking interactions, are crucial for its bioactivity. sci-hub.se The nitrogen atoms in both the pyrrole and pyridine rings can act as hydrogen bond acceptors, while the aromatic nature of the fused ring system allows for favorable interactions with aromatic residues in protein binding sites. The methyl group at the 7-position can also contribute to binding by occupying a hydrophobic pocket within a target protein, potentially enhancing potency and selectivity.
Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been identified as inhibitors of various kinases, including cell division cycle 7 (Cdc7) kinase, highlighting the potential of this general scaffold in targeting enzymes crucial for cell cycle regulation. nih.gov The structural and electronic features of the this compound scaffold provide a versatile foundation for the development of targeted therapies.
Design Principles for Lead Identification and Optimization
The discovery and development of new drugs based on the this compound scaffold rely on established medicinal chemistry principles to identify and optimize lead compounds. These strategies aim to enhance the potency, selectivity, and pharmacokinetic properties of the initial hits.
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a known active compound with a different chemical scaffold while maintaining its biological activity. psu.edunih.gov This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and altered selectivity profiles. nih.govniper.gov.in For instance, a known kinase inhibitor with a different core structure could be "hopped" to a this compound scaffold to explore new chemical space and potentially overcome limitations of the original compound. dundee.ac.uk The goal is to preserve the key pharmacophoric elements—the spatial arrangement of features essential for biological activity—while introducing a new molecular backbone. nih.gov
Bioisosteric replacement is a more subtle modification where a functional group in a lead molecule is exchanged for another group with similar physical and chemical properties. nih.govu-tokyo.ac.jp This can be used to fine-tune the activity, selectivity, and metabolic stability of a compound. For example, a hydrogen atom on the pyridine ring could be replaced with a fluorine atom, a common bioisostere, which can alter the electronic properties and metabolic stability of the molecule without drastically changing its size. Similarly, ester groups have been successfully replaced with oxadiazoles (B1248032) or other five-membered heterocyclic rings in other contexts to improve pharmacological properties. u-tokyo.ac.jp These replacements can influence hydrogen bonding capacity, lipophilicity, and metabolic pathways, all of which are critical for drug efficacy. u-tokyo.ac.jp
Rational Drug Design Approaches
Rational drug design leverages the three-dimensional structure of the biological target to design molecules that will bind with high affinity and selectivity. nih.gov This approach often involves computational techniques like molecular docking and molecular dynamics simulations.
Molecular docking studies can predict the binding orientation and affinity of this compound derivatives within the active site of a target protein. sci-hub.seresearchgate.net This allows chemists to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, and to design modifications that enhance these interactions. For example, docking studies on related pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors revealed that the pyrrolo[2,3-b]pyridine core formed crucial hydrogen bonds with the hinge region of the kinase. sci-hub.se
Structure-activity relationship (SAR) studies are fundamental to rational drug design. mdpi.com By systematically modifying different parts of the this compound scaffold and evaluating the biological activity of the resulting analogs, researchers can understand which structural features are essential for activity. For instance, SAR studies on 1H-pyrrolo[3,2-c]pyridine derivatives have shown that the nature and position of substituents on the aryl rings can significantly impact their antiproliferative activity. nih.gov
Therapeutic Area Focus for Pyrrolo[3,2-b]pyridine Derivatives
The versatile nature of the this compound scaffold has led to its exploration in several key therapeutic areas, most notably oncology and infectious diseases.
Oncology and Antineoplastic Agent Development
The pyrrolo[3,2-b]pyridine scaffold has shown considerable promise in the development of anticancer agents. Many derivatives have been found to exhibit potent antiproliferative activity against a range of cancer cell lines. nih.govnih.gov
A significant focus in this area has been the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold can serve as a template for designing inhibitors that target specific kinases involved in cancer progression. For example, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, and cyclin-dependent kinase 8 (CDK8), an oncogene in colorectal cancer. acs.orgnih.gov
The table below summarizes the activity of some pyrrolo[3,2-c]pyridine and pyrrolo[2,3-b]pyridine derivatives against various cancer cell lines, illustrating the potential of this scaffold class in oncology.
| Compound ID | Scaffold | Target/Cell Line | Activity (IC₅₀) | Reference |
| 1r | 1H-Pyrrolo[3,2-c]pyridine | FMS Kinase | 30 nM | nih.gov |
| 10t | 1H-Pyrrolo[3,2-c]pyridine | HeLa, SGC-7901, MCF-7 | 0.12-0.21 µM | nih.gov |
| 16h | 1H-Pyrrolo[2,3-b]pyridine | MELK | 32 nM | nih.gov |
| 18h | 7H-Pyrrolo[2,3-d]pyrimidine | FAK | 19.1 nM | doi.org |
| CM5 | 1H-Pyrrolo[2,3-b]pyridine | MV4-11 (AML) | 0.64 µM | nih.gov |
This table is for illustrative purposes and includes data from closely related pyrrolopyridine scaffolds to demonstrate the broader potential.
Infectious Diseases (Antimicrobial, Antiviral, Antitubercular)
The pyrrolopyridine core has also been investigated for its potential in combating infectious diseases. The development of new antimicrobial and antiviral agents is a critical area of research due to the rise of drug-resistant pathogens.
Derivatives of pyrrolopyridines have demonstrated activity against various bacteria and fungi. nih.govsci-hub.se For instance, certain 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have been identified as a novel class of antibacterial agents. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of essential microbial enzymes.
The antitubercular potential of this scaffold is also being explored. Tuberculosis remains a major global health threat, and new drugs are urgently needed. Studies on related quinoline (B57606) and pyrrole-containing compounds have shown promising activity against Mycobacterium tuberculosis. bohrium.comnih.gov For example, some pyrrolo[1,2-a]quinoline (B3350903) analogs have exhibited antitubercular activity with MIC99 values in the range of 25–50 μM. bohrium.com While specific data on this compound derivatives in this area is emerging, the broader class of pyrrolopyridines represents a promising starting point for the development of new antitubercular agents.
The table below highlights the antimicrobial and antitubercular activity of some pyrrolopyridine derivatives.
| Compound Class | Organism | Activity | Reference |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives | E. coli | MIC = 3.35 µg/mL | nih.gov |
| Pyrano[2,3-b]pyrrolo[2,3-d]pyridine derivatives | S. aureus, E. coli | Active | sci-hub.se |
| Pyrrolo[1,2-a]quinoline analogues | M. tuberculosis H37Rv | MIC₉₉ = 25-50 µM | bohrium.com |
This table includes data from related scaffolds to illustrate the potential of the broader pyrrolopyridine class in infectious diseases.
Neurological and Central Nervous System Disorders
Derivatives of the 1H-pyrrolo[3,2-b]pyridine and its isomers have shown considerable promise in the development of treatments for neurological and central nervous system (CNS) disorders. These compounds are being investigated for their ability to modulate key receptors and enzymes implicated in the pathophysiology of conditions such as Alzheimer's disease and Parkinson's disease.
One area of focus has been the development of negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. A series of 1H-pyrrolo[3,2-b]pyridine derivatives were identified as selective GluN2B NAMs. Through optimization, several compounds demonstrated good in vitro potency and the ability to cross the blood-brain barrier, achieving significant receptor occupancy in preclinical models.
In the context of Alzheimer's disease, researchers have explored pyrrolo[2,3-b]pyridine-based inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), an enzyme linked to tau protein hyperphosphorylation and the formation of neurofibrillary tangles. A novel inhibitor, designated S01, demonstrated potent inhibition of GSK-3β with an IC50 of 0.35 nM. nih.govresearchgate.net This compound was shown to reduce tau phosphorylation and promote neurite outgrowth in cellular models. nih.gov
For Parkinson's disease, the focus has been on inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a protein kinase whose mutations are a common cause of familial Parkinson's disease. Derivatives of pyrrolo[2,3-d]pyrimidine, a closely related scaffold, have been developed as potent LRRK2 inhibitors. One such derivative, a (2R)-2-Methylpyrrolidin-1-yl substituted compound, exhibited a high potency with a Ki of 0.7 nM for the LRRK2 G2019S mutant. acs.org
Table 1: this compound Derivatives and Analogs in Neurological and CNS Disorders
| Compound/Analog Class | Target | Key Findings | Reference |
|---|---|---|---|
| 1H-pyrrolo[3,2-b]pyridine Derivatives | GluN2B | Selective negative allosteric modulators with good in vitro potency and brain penetration. | |
| Pyrrolo[2,3-b]pyridine Derivative (S01) | GSK-3β | Potent inhibitor with an IC50 of 0.35 nM; reduced tau phosphorylation in cell models. | nih.govresearchgate.net |
| (2R)-2-Methylpyrrolidin-1-yl-pyrrolo[2,3-d]pyrimidine | LRRK2 (G2019S) | High potency with a Ki of 0.7 nM. | acs.org |
Inflammatory and Autoimmune Diseases
The 7-azaindole (B17877) scaffold is a key component in the development of inhibitors of Janus kinases (JAKs), a family of enzymes that play a critical role in the signaling pathways of numerous cytokines involved in inflammation and immunity. rsc.orgnih.gov Consequently, derivatives of this compound and its isomers are of significant interest for the treatment of inflammatory and autoimmune diseases such as rheumatoid arthritis.
Research has led to the development of highly selective JAK1 inhibitors by modifying the structure of existing pan-JAK inhibitors. For instance, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile was identified as a selective JAK1 inhibitor with an IC50 value of 8.5 nM. rsc.org This compound demonstrated a 48-fold selectivity for JAK1 over JAK2 and showed efficacy in animal models of collagen-induced arthritis and adjuvant-induced arthritis. rsc.org
Further studies on pyrrolo[2,3-d]pyrimidine derivatives have yielded compounds with varying selectivity profiles across the JAK family. The strategic placement of substituents on the pyrrolopyrimidine core has been shown to be crucial for achieving desired potency and selectivity. These efforts aim to develop therapies that can effectively manage inflammatory conditions while minimizing off-target effects.
Table 2: this compound Derivatives and Analogs in Inflammatory and Autoimmune Diseases
| Compound/Analog Class | Target | IC50 (nM) | Key Findings | Reference |
|---|---|---|---|---|
| (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile | JAK1 | 8.5 | 48-fold selectivity over JAK2; effective in in vivo arthritis models. | rsc.org |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, Her2, VEGFR2, CDK2 | 40-204 | Compound 5k showed potent inhibition of multiple kinases. | nih.gov |
Metabolic Disorders
Derivatives of the pyrrolopyridine scaffold are also being explored for their potential in treating metabolic disorders, including type 2 diabetes and obesity. One promising target in this area is G protein-coupled receptor 119 (GPR119), which is expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 leads to glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).
While specific research on this compound derivatives for metabolic disorders is limited in the available literature, studies on related pyrrolopyridine structures highlight the potential of this chemical class. The design of potent and orally bioavailable GPR119 agonists is an active area of research, with the goal of developing new therapies that can improve glycemic control. The strategic incorporation of methyl groups in these scaffolds is often a key consideration for optimizing metabolic stability and pharmacokinetic properties.
Table 3: this compound Derivatives and Analogs in Metabolic Disorders
| Compound/Analog Class | Target | Key Findings | Reference |
|---|---|---|---|
| Pyrrolopyridine Derivatives | GPR119 | Under investigation as agonists for the treatment of type 2 diabetes and obesity. | |
| (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | CDK8 | Potent inhibitor with an IC50 value of 48.6 nM; potential application in colorectal cancer which can have metabolic components. | acs.org |
Biological Activity Profiling of 7 Methyl 1h Pyrrolo 3,2 B Pyridine Derivatives
In Vitro Efficacy and Potency Assessment
The biological evaluation of 7-methyl-1H-pyrrolo[3,2-b]pyridine derivatives has revealed their potential across a range of therapeutic targets, from enzymes and receptors to cancer cells and microbes.
Enzyme Inhibition Studies
These compounds have been extensively studied as inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Fibroblast Growth Factor Receptor (FGFR): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3. nih.govrsc.org One notable compound, 4h, demonstrated significant inhibitory activity with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.govrsc.org The binding of these derivatives is facilitated by the 1H-pyrrolo[2,3-b]pyridine core, which acts as a hinge binder in the ATP-binding pocket of the kinase. nih.gov
Monopolar Spindle 1 (MPS1) Kinase: The 1H-pyrrolo[3,2-c]pyridine scaffold has been utilized to develop potent and selective inhibitors of MPS1, a key component of the spindle assembly checkpoint and a target in oncology. nih.gov Through structure-based design, a highly potent inhibitor, compound 65 (CCT251455), was developed, which stabilizes an inactive conformation of MPS1. nih.gov
Janus Kinase 3 (JAK3): Certain 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as immunomodulators targeting JAK3. nih.govresearchgate.net The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the pyrrolo[2,3-b]pyridine ring significantly enhanced JAK3 inhibitory activity. nih.govresearchgate.net Compound 14c was identified as a potent and moderately selective JAK3 inhibitor. nih.govresearchgate.net
FMS Kinase (CSF1R): Pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, a receptor tyrosine kinase implicated in cancer and inflammatory disorders. nih.govnih.gov Compounds 1e and 1r were found to be the most potent, with IC50 values of 60 nM and 30 nM, respectively, making them more potent than the lead compound KIST101029. nih.gov
Other Kinases: The broader applicability of this scaffold is evident from studies on other kinases. For instance, some derivatives have shown activity against c-Met kinase, a key player in cancer progression. nih.gov Additionally, the 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for designing inhibitors of Traf2- and Nck-interacting kinase (TNIK), which is relevant in colorectal cancer. imist.ma
Interactive Data Table: Kinase Inhibition by this compound Derivatives
| Compound/Derivative Series | Target Kinase | Key Findings | IC50 Values |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, FGFR2, FGFR3 | Potent inhibition of multiple FGFR isoforms. nih.govrsc.org | Compound 4h: 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3) nih.govrsc.org |
| 1H-pyrrolo[3,2-c]pyridine derivatives | MPS1 | Selective inhibition by stabilizing an inactive conformation. nih.gov | Compound 65 (CCT251455): Potent inhibitor. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | JAK3 | Potent and moderately selective inhibition. nih.govresearchgate.net | Compound 14c identified as a potent inhibitor. nih.govresearchgate.net |
| Pyrrolo[3,2-c]pyridine derivatives | FMS (CSF1R) | More potent than the lead compound. nih.gov | Compound 1r: 30 nM; Compound 1e: 60 nM nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | c-Met | Potential as c-Met inhibitors. nih.gov | Many derivatives with IC50 < 10 µM. nih.gov |
Receptor Modulation Assays
The versatility of the this compound scaffold extends to the modulation of various receptors.
GluN2B: A series of 1H-pyrrolo[3,2-b]pyridine derivatives have been identified as selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor. nih.gov Optimization efforts focused on improving brain penetration and metabolic stability, leading to compounds that achieved significant receptor occupancy in vivo. nih.gov
CB2: Pyrrolopyridine derivatives have been investigated as modulators of the cannabinoid receptor 2 (CB2). google.com
GPR119: The G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes and obesity. nih.gove-dmj.org While specific this compound derivatives targeting GPR119 are not detailed in the provided context, the broader class of pyrrolopyridine derivatives has been explored for GPR119 modulation. nih.gov
Cell Proliferation and Cytotoxicity Assays in Cancer Cell Lines
Derivatives of this compound have demonstrated significant anti-proliferative and cytotoxic effects against a variety of cancer cell lines.
Breast, Cervical, and Gastric Cancer: A series of 1H-pyrrolo[3,2-c]pyridine derivatives displayed moderate to excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.gov Compound 10t, in particular, showed potent activity with IC50 values ranging from 0.12 to 0.21 µM. nih.gov
Breast Cancer: 1H-pyrrolo[2,3-b]pyridine derivatives have been evaluated for their antiproliferative activities against breast cancer cell lines such as 4T1, MDA-MB-231, and MCF-7. nih.gov Compound 4h, a potent FGFR inhibitor, was shown to inhibit the proliferation of 4T1 cells and induce apoptosis. nih.govrsc.org
Ovarian, Prostate, and Breast Cancer: A pyrrolo[3,2-c]pyridine derivative, compound 1r, which is a potent FMS kinase inhibitor, exhibited strong antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. nih.gov
Colorectal Cancer: Tricyclic pyrrolo[2,3-d]pyrimidine derivatives have shown antitumor activity against the colon cancer cell line HT-29. mdpi.com
Interactive Data Table: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
| Derivative Series | Cancer Cell Lines | Key Findings | IC50 Values |
| 1H-pyrrolo[3,2-c]pyridines | HeLa, SGC-7901, MCF-7 | Potent antiproliferative activity. nih.gov | Compound 10t: 0.12-0.21 µM nih.gov |
| 1H-pyrrolo[2,3-b]pyridines | 4T1, MDA-MB-231, MCF-7 | Inhibition of proliferation and induction of apoptosis. nih.gov | - |
| Pyrrolo[3,2-c]pyridines | Ovarian, Prostate, Breast | Strong antiproliferative activity. nih.gov | Compound 1r: 0.15-1.78 µM nih.gov |
| Tricyclic pyrrolo[2,3-d]pyrimidines | HT-29 (Colon) | Superior antitumor activity. mdpi.com | 4.01-4.55 µM mdpi.com |
Antimicrobial Susceptibility Testing
The pyrrolopyridine scaffold has also been a source of compounds with promising antimicrobial properties.
General Antibacterial Activity: Pyrrole-containing compounds, including pyrrolopyridines, have demonstrated antibacterial action against both Gram-positive and Gram-negative bacteria. nih.gov The pyrrole (B145914) moiety is a key structural feature in several commercially available antibacterial drugs. nih.gov
Specific Bacterial Strains: New 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have shown potent antibacterial activity. nih.gov One such compound, 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, had a minimum inhibitory concentration (MIC) of 3.35 µg/mL against Escherichia coli. nih.gov Another study reported a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative with moderate activity against E. coli and C. albicans. mdpi.com
Immunomodulatory Effects on Cell Lines
The immunomodulatory potential of these derivatives is primarily linked to their ability to inhibit key signaling molecules in immune cells.
As previously mentioned in the enzyme inhibition section, 1H-pyrrolo[2,3-b]pyridine derivatives targeting JAK3 have been shown to have immunomodulating effects. nih.govresearchgate.net Specifically, compound 14c demonstrated an immunomodulating effect on interleukin-2-stimulated T cell proliferation. nih.govresearchgate.net
Mechanistic Investigations of Biological Action
Understanding the mechanism of action is crucial for the further development of these compounds as therapeutic agents.
Tubulin Polymerization Inhibition: The anticancer activity of some 1H-pyrrolo[3,2-c]pyridine derivatives is attributed to their ability to inhibit tubulin polymerization. nih.gov Compound 10t, for example, potently inhibited tubulin polymerization and disrupted microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov Molecular modeling suggests that this compound binds to the colchicine (B1669291) site of tubulin. nih.gov
FGFR Signaling Pathway: In the context of FGFR inhibition, 1H-pyrrolo[2,3-b]pyridine derivatives act by binding to the kinase domain of the receptor. nih.gov This binding event blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are critical for cell proliferation and survival. nih.gov
FMS Kinase Inhibition: The anti-inflammatory and anticancer effects of certain pyrrolo[3,2-c]pyridine derivatives are mediated through the inhibition of FMS kinase. nih.gov By blocking FMS, these compounds can inhibit the proliferation and survival of monocyte/macrophage lineage cells, which play a role in various diseases. nih.gov
DNA Biosynthesis Blockade: Some tetrahydrocarbazole derivatives with a pyrrole moiety have been found to inhibit bacterial growth by blocking DNA biosynthesis. researchgate.net
Target Engagement Studies
Currently, there is a lack of specific data in the public domain detailing the molecular targets with which derivatives of this compound directly engage. While research on other pyrrolopyridine isomers has identified a range of protein targets, including various kinases, such information cannot be directly extrapolated to this specific scaffold. nih.govnih.govnih.govnih.govdoi.org
Elucidation of Signaling Pathway Modulation
Consequently, without identified molecular targets, the effects of this compound derivatives on intracellular signaling pathways remain uncharacterized. Studies on related compounds have shown modulation of pathways such as the FGFR and ATM kinase pathways, but equivalent data for the this compound series is not available. nih.govnih.gov
Apoptosis and Cell Cycle Modulation
The potential for derivatives of this compound to induce apoptosis or cause cell cycle arrest in cancer cells has not been specifically reported. While cytotoxic effects and the induction of apoptosis have been observed for other pyrrolopyridine derivatives, dedicated studies are required to determine if these properties are shared by the this compound scaffold. nih.govdoi.orgnih.gov
Correlating Structural Modifications with Biological Potency
The biological potency of compounds derived from the 1H-pyrrolo[3,2-b]pyridine core is highly sensitive to structural modifications at various positions. Systematic alterations to the parent scaffold have provided valuable insights into the structural requirements for potent biological activity.
For instance, in a series of 1H-pyrrolo[3,2-b]pyridine derivatives developed as GluN2B negative allosteric modulators, modifications at the 1-position of the pyrrolo[3,2-b]pyridine core have been shown to significantly influence potency. nih.gov The introduction of an amide group at this position was found to be a key determinant of binding affinity. nih.gov Further exploration of substituents attached to this amide revealed that cyclic amines, such as azetidine (B1206935) and pyrrolidine, led to improved human IC50 and rat Ki values compared to a piperidine (B6355638) amide. nih.gov
Similarly, in the isomeric 1H-pyrrolo[3,2-c]pyridine series, which serves as a valuable surrogate for understanding SAR principles, the nature of substituents has a profound impact on antiproliferative activity. The introduction of electron-donating groups, such as methyl (CH₃) and methoxy (B1213986) (OCH₃) groups, on a phenyl ring attached to the scaffold, resulted in an increase in antiproliferative activities. nih.gov
The table below illustrates the impact of substituents on the biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.
| Compound ID | B-Ring Substituent | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10d | 4-CH₃ | 1.23 | 1.56 | 1.87 |
| 10h | 4-OCH₃ | 0.89 | 1.12 | 1.34 |
| 10l | 4-F | 2.15 | 2.54 | 2.98 |
| 10q | Thiophen-3-yl | 0.54 | 0.68 | 0.81 |
| 10t | Indol-6-yl | 0.12 | 0.15 | 0.21 |
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For the broader class of pyrrolopyridine derivatives, several key pharmacophoric features have been identified that are crucial for their biological activity.
In the context of polo-like kinase 1 (PLK-1) inhibitors, a five-featured pharmacophore model was developed for a series of related pyrazoloquinazoline inhibitors. This model, which is relevant to understanding the binding of similar heterocyclic scaffolds, includes one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. researchgate.net The ability of the pyrrolopyridine scaffold to present substituents in a spatially defined manner allows it to effectively engage with such pharmacophoric requirements of a target's binding site.
For inhibitors of receptor-interacting protein kinase 1 (RIPK1), molecular docking studies of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govrsc.orgtriazole derivatives, which share structural similarities, revealed that the core ring system interacts with the target primarily through hydrophobic interactions. rsc.org Furthermore, hydrogen bond interactions with key residues, such as ASP156, were identified as critical for potent inhibition. rsc.org These findings suggest that the nitrogen atoms within the this compound scaffold and appropriately placed substituents can serve as crucial hydrogen bond acceptors or donors.
Impact of Substituent Effects on Activity Profile
The electronic properties and size of substituents on the this compound ring system play a critical role in modulating the activity profile of the resulting derivatives. The strategic placement of electron-donating or electron-withdrawing groups can fine-tune the molecule's interaction with its biological target.
In studies of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with analgesic and sedative properties, the nature of the alkoxy substituent on the pyridine (B92270) ring was found to have a decisive influence on analgesic potency, with methoxy homologs generally being more active. nih.gov The presence of electron-withdrawing groups such as -CF₃, -F, and -Cl on a phenyl substituent also modulated the biological action. nih.gov
The following table summarizes the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against Fibroblast Growth Factor Receptors (FGFRs), demonstrating the effect of different substituents.
| Compound ID | Substituent (R) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 4a | 2,6-dichloro-3,5-dimethoxyphenyl | 25 | 38 | 110 |
| 4b | 2,6-difluoro-3,5-dimethoxyphenyl | 15 | 22 | 85 |
| 4h | 2,6-dichloro-4-(N,N-dimethylamino)phenyl | 7 | 9 | 25 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. rsc.orgrsc.org
Stereochemical Considerations in SAR
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. The introduction of chiral centers into derivatives of this compound necessitates a careful evaluation of the stereochemical requirements for optimal target interaction.
While specific stereochemical studies on this compound are not extensively reported, the principles can be inferred from related structures. For instance, in the development of Janus kinase (JAK) inhibitors, the modification of a 3-aminopiperidine linker in tofacitinib, a pyrrolo[2,3-d]pyrimidine-based drug, led to the discovery of highly selective JAK1 inhibitors. acs.org The precise orientation of the substituents on the cyclobutyl ring of a clinical candidate, PF-04965842, was crucial for its nanomolar potency and selectivity. acs.org This underscores the importance of controlling stereochemistry to achieve the desired biological profile. The rigid, planar nature of the this compound core provides a stable platform from which stereogenic centers can be appended, allowing for the exploration of three-dimensional space within a target's binding site.
Intellectual Property Landscape
The therapeutic potential of azaindole derivatives has led to significant patenting activity in this area. A search of patent databases reveals numerous patents covering substituted 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as inhibitors of various protein kinases, such as Salt Inducible Kinase 2 (SIK2). google.com These patents often claim a broad genus of compounds, with specific examples demonstrating their biological activity. The claims typically cover the chemical structures themselves, pharmaceutical compositions containing these compounds, and their use in treating specific diseases. For example, patents describe the use of such compounds for the treatment of ovarian and breast cancer. google.com
Computational Chemistry and Mechanistic Insights
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.
While specific docking studies on 7-Methyl-1H-pyrrolo[3,2-b]pyridine are not extensively documented in publicly available literature, research on closely related derivatives provides significant insights. A study focused on designing novel antitubercular agents synthesized a series of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to a 2-methoxypyridine (B126380) moiety. researchgate.net These compounds were docked into the active site of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) enzyme from Mycobacterium tuberculosis, a crucial enzyme in the synthesis of the mycobacterial cell wall. researchgate.net
The docking analysis revealed key interactions responsible for the inhibitory activity. The most potent compounds, such as 8m (containing a 4-fluorophenyl group) and 8n (containing a 4-chlorophenyl group), demonstrated strong binding within the DprE1 active site (PDB code: 4KW5). researchgate.net The pyrrolo[3,2-b]pyridine core, also known as the 1,4-azaindole scaffold, played a crucial role by forming a hydrogen bond with the backbone of GLY119. Additionally, the carboxamide linker formed hydrogen bonds with the side chains of LYS123 and ASN125. The terminal substituted phenyl ring was observed to fit into a hydrophobic pocket, further stabilizing the complex. researchgate.net These findings underscore the importance of the pyrrolo[3,2-b]pyridine scaffold in establishing critical binding interactions for potent enzyme inhibition.
Table 1: Docking and Activity Data for Pyrrolo[3,2-b]pyridine Derivatives against DprE1
| Compound | Substituent (R) | Antitubercular Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 8i | 4-Methoxyphenyl | 3.12 | researchgate.net |
| 8m | 4-Fluorophenyl | 3.12 | researchgate.net |
| 8n | 4-Chlorophenyl | 3.12 | researchgate.net |
| Pyrazinamide (Reference Drug) | N/A | 3.12 | researchgate.net |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules and complexes over time. They are often used to assess the stability of ligand-protein complexes predicted by molecular docking.
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide fundamental insights into reaction mechanisms and molecular properties.
A significant study utilized DFT calculations at the B3LYP/6-31G(d) level of theory to investigate the mechanistic pathway for the synthesis of This compound-3-carboxylate . rsc.org This computational analysis was performed to support the experimental results of a Cs2CO3-mediated reaction. The calculations helped to elucidate the most plausible reaction pathway by comparing the energy barriers of different potential routes, thereby confirming the observed regioselectivity and providing a deeper understanding of the reaction mechanism. rsc.org
In other research, Time-Dependent DFT (TD-DFT) has been employed to calculate the excitation energies of related 2,3-difunctionalized 1H-pyrrolo[3,2-b]pyridine derivatives. scbt.com Such calculations are crucial for understanding the photophysical properties of these molecules and are performed using advanced functionals and basis sets, often incorporating a solvent model to simulate experimental conditions more accurately. scbt.com Furthermore, DFT has been used to study the electronic effects of substituents on the aromatic reactivity of the parent 1H-pyrrolo[3,2-b]pyridine scaffold, guiding the design of new derivatives.
Table 2: Application of DFT in the Study of Pyrrolo[3,2-b]pyridine Derivatives
| Study Focus | Compound/Derivative | DFT Method | Key Insight | Reference |
|---|---|---|---|---|
| Reaction Mechanism | This compound-3-carboxylate | B3LYP/6-31G(d) | Elucidation of the most plausible synthetic pathway. | rsc.org |
| Excitation Energy | 2,3-difunctionalized 1H-pyrrolo[3,2-b]pyridines | CAM-B3LYP-D3(BJ)/6-311+G(d,p) | Calculation of photophysical properties. | scbt.com |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. This model can then be used as a 3D query to screen large compound libraries (virtual screening) to identify new potential drug candidates.
While no specific pharmacophore models have been published for this compound, this approach has been successfully used for its isomers. For example, a study on 1H-pyrrolo[3,2-c]pyridine derivatives as MPS1 kinase inhibitors developed a Topomer CoMFA model, a type of 3D-QSAR that combines elements of pharmacophore modeling. This model was then used for a "Topomer search" based virtual screening of the ZINC library to identify novel potential inhibitors. This demonstrates a powerful strategy where the structural features of a known active scaffold are used to discover new molecules with potentially similar or improved activity. This methodology could be readily applied to the 1H-pyrrolo[3,2-b]pyridine scaffold to explore its potential against various biological targets.
In Silico Prediction of Biological Activity
In silico methods are frequently used to predict the biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity of new chemical entities before their synthesis.
For derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold, in silico predictions have been a key part of the drug design process. In the development of antitubercular agents, the synthesized pyrrolo[3,2-b]pyridine-3-carboxamide derivatives underwent in silico evaluation of their druglikeness, drug score, and toxicity profiles. researchgate.net The results of these predictions were promising, indicating that the designed compounds possessed favorable properties for further development as drug candidates. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) is another powerful in silico technique. Studies on the isomeric 1H-pyrrolo[2,3-b]pyridine scaffold have used QSAR to build predictive models for cytotoxic activity. By correlating molecular descriptors (such as 2D and 3D properties or molecular fingerprints) with biological activity, these models can predict the potency of new, unsynthesized compounds and highlight which structural fragments are most important for activity. Such predictive models are invaluable for prioritizing synthetic targets and designing more effective therapeutic agents.
Pharmacokinetic and Pharmacodynamic Considerations in Drug Development
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes)
The metabolic stability of a drug candidate is a critical parameter assessed early in the drug discovery process. It provides an indication of how susceptible a compound is to biotransformation by drug-metabolizing enzymes, primarily located in the liver. nih.gov Liver microsomes, which are subcellular fractions containing a high concentration of phase I enzymes like cytochrome P450 (CYP), are a standard in vitro model for these assessments. mdpi.comresearchgate.net
Studies on various 7-azaindole (B17877) derivatives have demonstrated that this scaffold can be metabolized through several pathways, including oxidation and N-dealkylation. nih.gov For instance, research on a 7-azaindole-derived synthetic cannabinoid, cumyl-5F-P7AICA, in pooled human liver microsomes (pHLM) identified metabolites formed through oxidative defluorination, carboxylation, monohydroxylation, and ketone formation. nih.govnih.gov The primary enzymes involved in the metabolism of this 7-azaindole derivative were identified as CYP2C19, CYP3A4, and CYP3A5. nih.gov
Another study on a different 7-azaindole derivative, 5F-AB-P7AICA, also utilizing pHLM, revealed that the main metabolic pathways were hydroxylation, amide hydrolysis, and hydrolytic defluorination. Interestingly, the parent compound showed higher signals in urine samples compared to its metabolites, suggesting a potentially lower metabolic reactivity for this particular 7-azaindole derivative compared to other synthetic cannabinoids. mdpi.com This suggests that the metabolic fate of 7-azaindole derivatives can be significantly influenced by the specific substituents on the core scaffold.
While specific data for 7-Methyl-1H-pyrrolo[3,2-b]pyridine is not available, the following table presents representative metabolic stability data for a different kinase inhibitor, M8891, to illustrate how such data is typically presented.
Table 1: In Vitro Metabolic Stability of M8891 in Liver Microsomes and Hepatocytes from Various Species
| Species | Microsomal Intrinsic Clearance (CLu,int, µL/min/mg protein) | Hepatocyte Intrinsic Clearance (CLu,int, µL/min/10^6 cells) |
|---|---|---|
| Mouse | 60 | 120 |
| Rat | 35 | 45 |
| Dog | 12 | 6.0 |
| Monkey | 25 | 20 |
| Human | 15 | 12 |
Data presented for M8891 is for illustrative purposes as specific data for this compound was not available. nih.gov
In Vivo Pharmacokinetic Profiling (e.g., Plasma Exposure, Clearance, Brain Penetration)
In vivo pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and eliminated by a living organism. These studies provide key parameters such as plasma clearance (CL), volume of distribution (Vss), and oral bioavailability (F). nih.govoptibrium.com
While specific in vivo pharmacokinetic data for this compound is not publicly available, studies on other 7-azaindole derivatives provide insights into the potential in vivo behavior of this class of compounds. For example, a study on 7-azaindole derivatives as Orai inhibitors reported the pharmacokinetic properties of a lead compound, highlighting the importance of optimizing these parameters for in vivo efficacy. nih.gov
The brain penetration of a compound is a critical factor for drugs targeting the central nervous system (CNS). The 5-azaindole (B1197152) derivative GSK554418A was found to be a potent CB2 agonist with high CNS penetration, in contrast to a related 6-azaindole (B1212597) that showed low brain penetration due to being a P-glycoprotein (Pgp) substrate. medchemexpress.com This demonstrates that the position of the nitrogen atom within the azaindole scaffold can significantly impact brain distribution.
The following table shows preclinical pharmacokinetic parameters for a different kinase inhibitor, KBP-7018, to illustrate how such data is typically presented.
Table 2: In Vivo Pharmacokinetic Parameters of KBP-7018 in Preclinical Species
| Species | Clearance (CL, L/h/kg) | Volume of Distribution (Vss, L/kg) | Oral Bioavailability (F, %) |
|---|---|---|---|
| Mouse | 1.83 | 4.65 | 68 |
| Rat | 0.98 | 3.21 | 45 |
| Dog | 2.15 | 1.51 | 21 |
| Monkey | 0.24 | 1.98 | 25 |
Data presented for KBP-7018 is for illustrative purposes as specific data for this compound was not available. dovepress.com
Pharmacodynamic Biomarkers and Target Engagement in Preclinical Models
Pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its intended target and eliciting a biological response. researchgate.net For 7-azaindole derivatives developed as kinase inhibitors, a common approach is to measure the inhibition of the target kinase in preclinical models. nih.govnih.gov
For instance, 7-azaindole derivatives have been identified as potent inhibitors of Cell Division Cycle 7 (Cdc7) kinase, an attractive target in cancer therapy. nih.govnih.gov In preclinical studies, the efficacy of these inhibitors can be evaluated by assessing their ability to inhibit tumor growth in animal models. nih.govnih.gov A key aspect of these studies is to establish a relationship between the drug concentration (pharmacokinetics) and the biological effect (pharmacodynamics).
A study on 1H-pyrrolo[3,2-c]pyridine inhibitors of Monopolar Spindle 1 (MPS1) kinase demonstrated dose-dependent inhibition of the target in a human tumor xenograft model, providing a clear link between drug exposure and target engagement. nih.gov Similarly, 7-azaindole derivatives have been developed as potent and selective inhibitors of CDK9, with further optimization focused on achieving profound but transient inhibition of the target in vivo. pharmablock.comdundee.ac.uk
The selection of appropriate pharmacodynamic biomarkers is crucial for the successful development of these compounds. For kinase inhibitors, this often involves measuring the phosphorylation status of the target kinase or its downstream substrates.
Absorption and Distribution Studies
The absorption and distribution of a drug determine its concentration at the site of action. The physicochemical properties of 7-azaindole derivatives, which can be modulated by substitutions on the core scaffold, play a significant role in their absorption and distribution profiles. dovepress.com
The introduction of a nitrogen atom in the indole (B1671886) ring to form an azaindole generally increases aqueous solubility, which can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) properties. dovepress.com The photophysical properties of 7-azaindole and its analogs, such as 1-methyl-7-azaindole, show sensitivity to their solvent environment, which can be indicative of how they interact with biological membranes and distribute into different tissues. acs.org
Future Research Directions and Therapeutic Potential
Exploration of Novel Synthetic Pathways for Diversification
The development of new and efficient synthetic methods is crucial for expanding the chemical space of 7-Methyl-1H-pyrrolo[3,2-b]pyridine derivatives. Current research focuses on creating diverse libraries of these compounds for biological screening. For instance, palladium-catalyzed coupling reactions are being employed to introduce various substituents onto the pyrrolopyridine core. researchgate.net Microwave-assisted organic synthesis has also emerged as a powerful tool, significantly reducing reaction times for the creation of derivatives. tandfonline.comnih.gov
Future synthetic strategies will likely focus on:
C-H Activation: Direct functionalization of carbon-hydrogen bonds on the pyridine (B92270) and pyrrole (B145914) rings offers a more atom-economical approach to creating new analogs, avoiding the need for pre-functionalized starting materials.
Multi-component Reactions: The development of one-pot reactions where multiple starting materials combine to form complex pyrrolopyridine derivatives will streamline the synthesis of compound libraries.
Flow Chemistry: Continuous flow reactors can offer better control over reaction conditions, leading to higher yields and purity, which is particularly important for the synthesis of active pharmaceutical ingredients.
Development of Advanced Therapeutic Agents Based on the this compound Scaffold
The this compound scaffold is a key component in the development of various therapeutic agents, particularly in oncology. Derivatives have shown potent inhibitory activity against several protein kinases that are often dysregulated in cancer.
For example, derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various tumors. rsc.org One such derivative, compound 4h , demonstrated significant inhibitory activity against FGFR1, 2, and 3, and inhibited breast cancer cell proliferation and migration in vitro. rsc.org Similarly, pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase, a target in ovarian, prostate, and breast cancers. nih.govtandfonline.com
Future work in this area will likely involve:
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design derivatives with improved potency and selectivity for specific kinase targets. nih.gov
Targeting Drug Resistance: Developing next-generation inhibitors that can overcome acquired resistance mutations in kinases, a common challenge in targeted cancer therapy. nih.govgoogle.com For example, novel 5-formyl-pyrrolo[3,2-b]pyridine derivatives have been designed as reversible-covalent inhibitors to target both wild-type and mutant FGFR4. nih.gov
PROTACs and Molecular Glues: Engineering pyrrolopyridine-based molecules that can induce the degradation of disease-causing proteins rather than just inhibiting them.
Table 1: Examples of Biologically Active Pyrrolopyridine Derivatives
| Derivative Class | Target | Therapeutic Potential |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, 2, 3 | Breast Cancer rsc.org |
| 5-Formyl-pyrrolo[3,2-b]pyridine derivatives | FGFR4 (wild-type and mutant) | Hepatocellular Carcinoma nih.gov |
| 1H-pyrrolo[3,2-c]pyridine derivatives | FMS Kinase | Ovarian, Prostate, Breast Cancer, Arthritis nih.govtandfonline.com |
| 1H-pyrrolo[3,2-c]pyridine derivatives | Colchicine-Binding Site (Tubulin) | Cancer tandfonline.comnih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Janus Kinase 3 (JAK3) | Immune Diseases researchgate.net |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Human Neutrophil Elastase (HNE) | Inflammatory Diseases researchgate.net |
| 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives | Acetyl-CoA Carboxylase 1 (ACC1) | Cancer, Fatty Acid-Related Diseases nih.gov |
Combination Therapies Involving Pyrrolo[3,2-b]pyridine Derivatives
To enhance therapeutic efficacy and overcome drug resistance, the combination of pyrrolopyridine-based agents with other therapies is a promising strategy. Research has shown that combining a pyrrolo[2,3-b]pyridine derivative (3f) with paclitaxel, a conventional chemotherapy agent, resulted in a synergistic cytotoxic effect in mesothelioma cells. nih.gov This suggests that pyrrolopyridine derivatives could be used to sensitize cancer cells to other treatments.
Future research will explore combinations with:
Immunotherapies: Investigating the potential of pyrrolopyridine kinase inhibitors to modulate the tumor microenvironment and enhance the efficacy of checkpoint inhibitors.
Other Targeted Agents: Combining inhibitors of different signaling pathways to create a more comprehensive blockade of cancer cell growth and survival signals.
Radiotherapy: Assessing whether these compounds can act as radiosensitizers, increasing the effectiveness of radiation treatment.
Application in Materials Science
While the primary focus has been on biomedical applications, the unique photophysical and electronic properties of the pyrrolopyridine core suggest potential uses in materials science. The aromatic, electron-rich nature of the heterocyclic system makes it a candidate for applications in organic electronics.
Potential future applications include:
Organic Light-Emitting Diodes (OLEDs): The scaffold could be incorporated into molecules that serve as emitters or host materials in OLED devices.
Organic Photovoltaics (OPVs): Derivatives could be designed to function as donor or acceptor materials in the active layer of organic solar cells.
Sensors: The ability of the nitrogen atoms to coordinate with metal ions could be exploited in the development of chemical sensors.
Emerging Biological Targets and Pathways
Research continues to uncover new biological targets for compounds based on the this compound scaffold. Beyond kinases, these derivatives are being investigated for their effects on a variety of other cellular processes.
Some emerging targets and pathways include:
Epigenetic Modifiers: Developing inhibitors of enzymes involved in epigenetic regulation, such as histone deacetylases or methyltransferases.
Protein-Protein Interactions: Designing molecules that can disrupt key interactions between proteins that drive disease processes.
Inhibitors of Apoptosis (IAP) Proteins: Creating compounds that can block the function of anti-apoptotic proteins, thereby promoting cancer cell death. For example, some nortopsentin analogues with a 1H-pyrrolo[2,3-b]pyridine core have been shown to reduce the expression of the anti-apoptotic protein survivin. nih.gov
Metabolic Enzymes: Targeting enzymes crucial for cancer cell metabolism, such as Acetyl-CoA Carboxylase 1 (ACC1), which has been inhibited by 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives. nih.gov
Inflammatory Pathways: The discovery of pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of human neutrophil elastase (HNE) opens up avenues for treating inflammatory diseases. researchgate.net Additionally, inhibitors of the IKKα kinase in the non-canonical NF-κB signaling pathway are being developed using an aminoindazole-pyrrolo[2,3-b]pyridine scaffold. strath.ac.uk
The continued exploration of this versatile scaffold is expected to yield a new generation of therapeutic agents and advanced materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-Methyl-1H-pyrrolo[3,2-b]pyridine?
- Methodological Answer : A common approach involves alkylation of the pyrrolopyridine core using NaH and methyl iodide (MeI) in THF at 0°C to room temperature, followed by purification via column chromatography . Alternative routes include nitration (HNO₃ at 0°C) and subsequent functionalization with boronic acids under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃, dioxane, 105°C) . For fluorinated derivatives, Selectfluor® in acetonitrile/ethanol at 70°C has been employed .
Q. How should this compound be characterized to confirm structural integrity?
- Methodological Answer : Use a combination of -NMR, -NMR (for fluorinated analogs), and high-resolution mass spectrometry (HRMS). For example, -NMR in DMSO-d₆ typically shows resonances for aromatic protons (δ 7.23–8.21 ppm) and NH groups (δ ~11.88 ppm) . HRMS analysis (ESI) can confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 171.0123 for fluorinated derivatives) .
Q. What are the key solubility and stability considerations for handling this compound?
- Methodological Answer : The compound is stable in dry DCM or THF but may degrade in protic solvents over time. Store under inert gas (N₂/Ar) at –20°C. Solubility in polar aprotic solvents (DMF, DMSO) facilitates reactions, while aqueous workup requires careful pH control to prevent decomposition .
Advanced Research Questions
Q. How can derivatives of this compound be optimized for GluN2B receptor selectivity?
- Methodological Answer : Structural modifications at the C-3 and C-5 positions enhance GluN2B affinity. Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve binding to the allosteric site. Prioritize derivatives with reduced cytochrome P450 inhibition (e.g., replace lipophilic substituents with polar groups) and lower hERG channel binding to minimize cardiotoxicity . Brain penetration can be enhanced via logP optimization (target 2–3) and reducing molecular weight (<400 Da) .
Q. How should conflicting bioactivity data in SAR studies be addressed?
- Methodological Answer : Discrepancies often arise from off-target effects or assay variability. Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). For example, if a derivative shows high GluN2B affinity but poor cellular activity, assess membrane permeability via PAMPA-BBB or MDCK-MDR1 assays . Computational docking (e.g., Glide SP/XP) can identify steric clashes or suboptimal binding poses .
Q. What strategies improve yield in fluorination or nitration reactions of the pyrrolopyridine core?
- Methodological Answer : For fluorination, use Selectfluor® in a 1.5:1 molar ratio with the substrate in acetonitrile/ethanol (4:1 v/v) at 70°C for 12 hours. Monitor reaction progress via TLC (DCM/EA 4:1). For nitration, add HNO₃ dropwise at 0°C to avoid over-nitration, followed by quenching with ice-cold water. Purify via silica gel chromatography (DCM/EA gradient) .
Q. How can computational modeling guide the design of this compound analogs?
- Methodological Answer : Perform molecular dynamics simulations (e.g., Desmond) to assess binding stability in the GluN2B allosteric pocket. Use QSAR models to predict logP, pKa, and metabolic stability. For example, substituents at C-5 with Hammett σ values >0.5 correlate with improved receptor occupancy .
Q. What analytical techniques resolve challenges in purity assessment during scale-up?
- Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. For trace impurities, use LC-MS in positive ion mode. Recrystallization from hot ethanol or toluene can achieve >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
